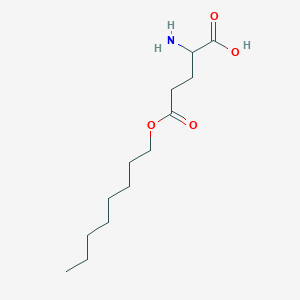

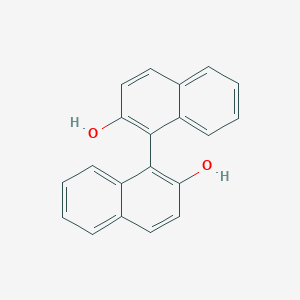

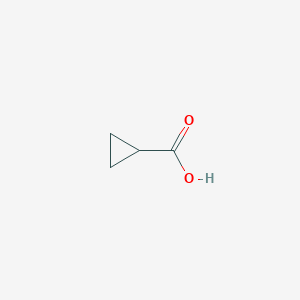

![molecular formula C28H30O5 B031309 (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate CAS No. 31753-00-1](/img/structure/B31309.png)

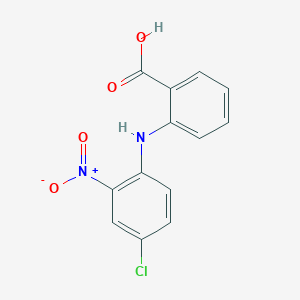

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Vue d'ensemble

Description

Research into cyclopenta[b]furan derivatives and related compounds has explored various synthetic methods, molecular structures, and the implications these have on their physical and chemical properties. These studies contribute to the broader understanding of furan-based compounds, which are significant in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of furan-based compounds often involves palladium-catalyzed oxidative carbonylation, utilizing 3-yne-1,2-diol derivatives to produce high-value-added furan-3-carboxylic esters. This process benefits from direct oxidative carbonylation, carried out under relatively mild conditions, providing a one-step route to the target esters with oxygen as the external oxidant (Gabriele et al., 2012). Furthermore, strategies involving intramolecular cyclization and ring-expansion have been developed for synthesizing complex furan-based frameworks, offering insights into the synthetic versatility of these compounds.

Molecular Structure Analysis

Crystallographic studies have elucidated the stereochemical peculiarities of furan derivatives, revealing their molecular configurations and the impact on potential chemical reactivity and interactions. For example, the crystal structure analysis of certain furan derivatives confirms their stereochemistry, which can influence their reactivity in subsequent chemical transformations (Borisova et al., 2016).

Chemical Reactions and Properties

Furan compounds engage in various chemical reactions, including [3+2] cycloadditions and Diels-Alder reactions, which are pivotal for constructing complex molecular architectures. For instance, Ni(ClO4)2-catalyzed regioselective and diastereoselective annulations of aryl oxiranyl-dicarboxylates with indoles, leading to 1H-furo[3,4-b]indoles, exemplify the synthetic utility of furan derivatives in creating heterocyclic compounds (Zhang et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods: Innovative methods have been developed for synthesizing structurally similar compounds, such as a new 1,2,3,4-functionalized cyclopentane (Gimazetdinov et al., 2016).

- Chemical Reactions: Research has explored the reactions and transformations of similar cyclopentane derivatives under various conditions (Valiullina et al., 2015).

Applications in Organic Chemistry

- Catalytic Synthesis: Studies have been conducted on the catalytic synthesis of related furan derivatives, demonstrating their potential as potent antioxidant agents (Prabakaran et al., 2021).

- Stereochemical Analysis: Investigations into the stereochemistry of cycloaddition reactions involving related compounds have been performed, providing insights into their structural properties (Piotrowska, 2008).

Biochemical Applications

- Phytotoxic Compounds: Research has identified new compounds similar to the one with moderate antibacterial and phytotoxic activities, highlighting their potential biological applications (Tchoukoua et al., 2017).

Pharmaceutical Research

- Novel Antiallergic Compounds: There has been synthesis and evaluation of compounds structurally similar to the one for their antiallergic activity, representing a novel class of antiallergic agents (Georgiev et al., 1987).

Advanced Material Synthesis

- Microwave-Assisted Synthesis: Innovative methods like microwave-assisted synthesis have been used for creating novel compounds with antimicrobial properties, showcasing the compound's utility in material science (Desai et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,23-26H,2-3,5,10,17-18H2,1H3/b16-15+/t23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAPQSSLLZXBHI-LMXHIZBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate | |

CAS RN |

31753-00-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-1-octen-1-yl]-2H-cyclopenta[b]furan-5-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31753-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-1-octen-1-yl]-2H-cyclopenta[b]furan-5-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.